Cas no 110223-15-9 (2-Amino-3-benzyloxypyrazine)

2-Amino-3-benzyloxypyrazine is a heterocyclic organic compound featuring a pyrazine core substituted with an amino group at the 2-position and a benzyloxy group at the 3-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The compound’s reactivity, driven by the amino and benzyloxy functional groups, makes it valuable for further derivatization, including nucleophilic substitutions and coupling reactions. Its stability under standard conditions ensures ease of handling in laboratory settings. The benzyloxy moiety also offers potential for selective deprotection, enabling controlled functionalization in complex synthetic pathways. Suitable for research and industrial applications requiring precise molecular modifications.
2-Amino-3-benzyloxypyrazine structure
2-Amino-3-benzyloxypyrazine structure
商品名:2-Amino-3-benzyloxypyrazine
CAS番号:110223-15-9
MF:C11H11N3O
メガワット:201.22454
MDL:MFCD09838954
CID:128734
PubChem ID:13900234

2-Amino-3-benzyloxypyrazine 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-benzyloxypyrazine
    • 2-Pyrazinamine, 3-(phenylmethoxy)-
    • 3-phenylmethoxypyrazin-2-amine
    • 2-AMINOL-3-BENZYLOXYPYRAZINE
    • 3-(benzyloxy)pyrazin-2-amine
    • A894918
    • MFCD09838954
    • FS-3272
    • AMY15102
    • AB53392
    • AKOS015855039
    • DS-0258
    • FT-0647754
    • SCHEMBL6244167
    • CS-0187893
    • DTXSID50552084
    • 110223-15-9
    • MDL: MFCD09838954
    • インチ: InChI=1S/C11H11N3O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13)
    • InChIKey: QKEQFJXWHGVJJU-UHFFFAOYSA-N
    • ほほえんだ: NC1=NC=CN=C1OCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 201.09000
  • どういたいしつりょう: 201.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 61Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.236
  • ゆうかいてん: No data available
  • ふってん: 366°C at 760 mmHg
  • フラッシュポイント: 175.2±26.5 °C
  • 屈折率: 1.629
  • PSA: 61.03000
  • LogP: 2.21900

2-Amino-3-benzyloxypyrazine セキュリティ情報

2-Amino-3-benzyloxypyrazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Amino-3-benzyloxypyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63162-250mg
2-Amino-3-benzyloxypyrazine, 96%
110223-15-9 96%
250mg
¥1126.00 2022-07-14
Chemenu
CM168646-10g
2-Amino-3-benzyloxypyrazine
110223-15-9 95%
10g
$486 2021-08-05
Ambeed
A124632-250mg
2-Amino-3-benzyloxypyrazine
110223-15-9 95%
250mg
$26.0 2024-04-26
Ambeed
A124632-5g
2-Amino-3-benzyloxypyrazine
110223-15-9 95%
5g
$212.0 2024-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63162-1g
2-Amino-3-benzyloxypyrazine, 96%
110223-15-9 96%
1g
¥4200.00 2022-07-14
1PlusChem
1P0084PO-250mg
2-Amino-3-benzyloxypyrazine
110223-15-9 95%
250mg
$12.00 2023-12-26
A2B Chem LLC
AD78556-250mg
2-Amino-3-benzyloxypyrazine
110223-15-9 97%
250mg
$30.00 2024-04-20
eNovation Chemicals LLC
D518667-1g
2-AMino-3-benzyloxypyrazine
110223-15-9 97%
1g
$160 2025-02-20
A2B Chem LLC
AD78556-5g
2-Amino-3-benzyloxypyrazine
110223-15-9 97%
5g
$221.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258563-1g
2-Amino-3-benzyloxypyrazine
110223-15-9 95%
1g
¥448.00 2024-08-09

2-Amino-3-benzyloxypyrazine 関連文献

2-Amino-3-benzyloxypyrazineに関する追加情報

2-Amino-3-benzyloxypyrazine

2-Amino-3-benzyloxypyrazine (CAS No. 110223-15-9) is a heterocyclic organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the pyrazine family, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of an amino group (-NH₂) at position 2 and a benzyloxy group (-O-C₆H₅) at position 3 introduces unique electronic and structural properties to the molecule. These features make 2-amino-3-benzyloxypyrazine a valuable compound for research and development in areas such as pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of 2-amino-3-benzyloxypyrazine typically involves multi-step organic reactions, often starting from pyrazine derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts, such as palladium(II) complexes, to facilitate coupling reactions that lead to the formation of the benzyloxy group. These methods not only improve yield but also reduce the environmental footprint of the synthesis process.

One of the most promising applications of 2-amino-3-benzyloxypyrazine lies in its potential as a building block for bioactive molecules. The amino group at position 2 can act as a nucleophilic site, enabling further functionalization through reactions such as alkylation or acylation. This property has been exploited in drug design, where the compound serves as a scaffold for developing novel pharmaceutical agents. For example, studies have shown that derivatives of 2-amino-3-benzyloxypyrazine exhibit potent anti-inflammatory and antioxidant activities, making them candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmaceutical applications, 2-amino-3-benzyloxypyrazine has shown promise in materials science. The aromaticity and conjugation within the pyrazine ring contribute to its electronic properties, making it a suitable candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting diodes (OLEDs). Its ability to undergo π–π interactions with other organic molecules enhances its potential for creating efficient charge transport layers in electronic devices.

The structural versatility of 2-amino-3-benzyloxypyrazine also makes it an attractive substrate for supramolecular chemistry. The benzyloxy group introduces steric bulk and hydrophobicity, which can influence molecular recognition and self-assembly processes. Scientists have investigated its ability to form host-guest complexes with various guest molecules, opening avenues for applications in drug delivery systems and sensors.

From a mechanistic standpoint, the reactivity of 2-amino-3-benzyloxypyrazine is influenced by the electron-donating nature of both the amino and benzyloxy groups. These groups activate specific positions on the pyrazine ring for electrophilic substitution reactions. Recent studies have utilized computational chemistry techniques, such as density functional theory (DFT), to predict reaction pathways and optimize synthetic routes for this compound.

In terms of spectroscopic characterization, 2-amino-3-benzyloxypyrazine exhibits distinct absorption bands in the ultraviolet-visible (UV-vis) spectrum due to its conjugated system. This property is advantageous for applications in photodetection and sensing technologies. Furthermore, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the structure of this compound and identifying its stereochemical properties.

Looking ahead, the continued exploration of 2-amino-3-benzyloxypyrazine is expected to yield further insights into its chemical reactivity and practical applications. Collaborative efforts between chemists, biologists, and materials scientists are likely to drive innovation in this area, paving the way for novel compounds with enhanced functionality.

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Amadis Chemical Company Limited
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